molecular formula C15H12INO3 B11176803 4-[(4-Iodophenyl)carbamoyl]phenyl acetate

4-[(4-Iodophenyl)carbamoyl]phenyl acetate

Cat. No.: B11176803
M. Wt: 381.16 g/mol
InChI Key: DKCXCNFFVFXHTH-UHFFFAOYSA-N
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Description

4-[(4-Iodophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H12INO3 It is characterized by the presence of an iodophenyl group and a carbamoyl group attached to a phenyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodophenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-iodoaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Hydrolysis: The ester bond in the phenyl acetate moiety can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.

    Oxidation: Products include carboxylic acids, ketones, or aldehydes.

    Reduction: Products include alcohols or amines.

    Hydrolysis: Products are phenyl acetic acid and the corresponding alcohol.

Scientific Research Applications

4-[(4-Iodophenyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Iodophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The iodophenyl group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Iodophenyl)carbamoyl]phenyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability can enhance interactions with biological targets and influence the compound’s overall chemical behavior.

Properties

Molecular Formula

C15H12INO3

Molecular Weight

381.16 g/mol

IUPAC Name

[4-[(4-iodophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H12INO3/c1-10(18)20-14-8-2-11(3-9-14)15(19)17-13-6-4-12(16)5-7-13/h2-9H,1H3,(H,17,19)

InChI Key

DKCXCNFFVFXHTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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